molecular formula C12H14N4O4S B6552793 ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate CAS No. 1240291-47-7

ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate

Cat. No.: B6552793
CAS No.: 1240291-47-7
M. Wt: 310.33 g/mol
InChI Key: XEBMNYGKHWVXFV-UHFFFAOYSA-N
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Description

Ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a pyridine moiety, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate with a suitable sulfamoylating agent under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the pyridine moiety, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.

Scientific Research Applications

Ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl group is known to interact with active sites of enzymes, while the pyrazole and pyridine moieties can enhance binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives:

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Biological Activity

Ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole class. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing on recent research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure

The compound can be represented as follows:

\text{Ethyl 5 pyridin 2 yl methyl sulfamoyl}-1H-pyrazole-4-carboxylate}

This structure includes a pyrazole ring, a sulfamoyl group, and a pyridine moiety, contributing to its potential biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. Specifically, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines. For instance, pyrazole derivatives have been reported to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundTargetIC50 (µM)Reference
Ethyl 5-{...}BRAF(V600E)0.5
Pyrazole derivative AEGFR0.8
Isoxazole pyrazoleAurora-A kinase1.2

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are supported by its ability to inhibit pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) production in vitro. This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Case Study: Inhibition of Nitric Oxide Production
A study demonstrated that this compound significantly reduced LPS-induced NO production in macrophages, indicating its potential use in treating inflammatory conditions .

Antimicrobial Activity

Pyrazole derivatives have also exhibited notable antimicrobial activities. This compound has been evaluated against various bacterial strains, showing effectiveness in disrupting bacterial cell membranes and inhibiting growth .

Table 2: Antimicrobial Efficacy of Pyrazole Derivatives

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of the sulfamoyl and pyridine groups appears to enhance the compound's interaction with biological targets, leading to improved potency against cancer cells and inflammatory mediators .

Properties

IUPAC Name

ethyl 5-(pyridin-2-ylmethylsulfamoyl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-2-20-12(17)10-8-14-16-11(10)21(18,19)15-7-9-5-3-4-6-13-9/h3-6,8,15H,2,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBMNYGKHWVXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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